molecular formula C12H22Cl2N2O B13053636 (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

Cat. No.: B13053636
M. Wt: 281.22 g/mol
InChI Key: RIKHINJOJKAKEI-IDMXKUIJSA-N
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Description

(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a dimethylpropane-1,2-diamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl typically involves the use of chiral auxiliaries and protecting groups to ensure the desired stereochemistry. One common method involves the use of 2-methoxyphenyl isocyanate as a chemoselective reagent for the protection and deprotection of amino groups . The reaction conditions often include acidic, alkaline, and aqueous environments to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction leads to the modulation of neurotransmitter levels and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl stands out due to its unique combination of a methoxyphenyl group and a dimethylpropane-1,2-diamine moiety, which imparts specific chemical properties and reactivity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C12H22Cl2N2O

Molecular Weight

281.22 g/mol

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)8-10-4-6-12(15-3)7-5-10;;/h4-7,11H,8-9,13H2,1-3H3;2*1H/t11-;;/m0../s1

InChI Key

RIKHINJOJKAKEI-IDMXKUIJSA-N

Isomeric SMILES

CN(C)[C@@H](CC1=CC=C(C=C1)OC)CN.Cl.Cl

Canonical SMILES

CN(C)C(CC1=CC=C(C=C1)OC)CN.Cl.Cl

Origin of Product

United States

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